22-Oxacalcitriol-d6
CAS No.:
Cat. No.: VC0210321
Molecular Formula: C₂₆H₃₆D₆O₄
Molecular Weight: 424.65
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₆H₃₆D₆O₄ |
---|---|
Molecular Weight | 424.65 |
Introduction
Chemical Structure and Properties
22-Oxacalcitriol-d6 is the deuterated form of Maxacalcitol, containing six deuterium atoms in its structure. The compound features specific physicochemical characteristics that distinguish it in biochemical research applications.
Fundamental Chemical Properties
Property | Value |
---|---|
Chemical Formula | C₂₆H₃₆D₆O₄ |
Molecular Weight | 424.65 g/mol |
Physical State | Solid |
Color | White |
Purity (Commercial) | ≥96.8% |
Chemical Classification | Deuterated vitamin D3 analog |
The chemical structure of 22-Oxacalcitriol-d6 maintains the backbone of the parent compound Maxacalcitol but incorporates six deuterium atoms, specifically in the 3-hydroxy-3-methylbutoxy side chain . This deuteration provides unique properties for research applications, particularly in mass spectrometry and metabolic studies.
Chemical Nomenclature
The formal chemical name of the parent compound (22-Oxacalcitriol) is (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1S,3aS,7aS)-octahydro-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol . The deuterated form incorporates six deuterium atoms within the structure, maintaining the same stereochemistry and functional groups as the parent compound.
Relationship to Parent Compound 22-Oxacalcitriol
To understand the significance of 22-Oxacalcitriol-d6, it is essential to examine the properties and applications of its parent compound, 22-Oxacalcitriol (Maxacalcitol).
Pharmacological Profile of 22-Oxacalcitriol
22-Oxacalcitriol is a vitamin D3 analog and vitamin D receptor activator (VDRA) that has been clinically available in Japan since 2000 for treating secondary hyperparathyroidism (SHPT) . The compound exhibits several distinctive pharmacological characteristics that differentiate it from other vitamin D analogs:
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Rapid clearance from systemic circulation compared to calcitriol
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Excellent tissue distribution profile
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Relatively long retention in the nucleus of parathyroid cells
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Effective parathyroid hormone (PTH) suppression equivalent to calcitriol
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Superior improvement of bone metabolism compared to calcitriol
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Minimal influence on blood calcium and phosphorus levels in animal studies
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Reduced tendency to promote calcification in cardiovascular tissue
Clinical Applications of the Parent Compound
The parent compound has demonstrated significant clinical utility in several areas:
Application | Details |
---|---|
Secondary Hyperparathyroidism | Primary therapeutic indication, particularly in hemodialysis patients |
PTH Suppression | Produces strong, dose-dependent suppression of parathyroid hormone |
Bone Metabolism | Superior improvement compared to calcitriol |
Direct Parathyroid Treatment | Used in ultrasound-guided direct injection into parathyroid tissue |
Research Applications | Studied for effects on cardiovascular lesions and survival in SHPT patients |
Research Applications of 22-Oxacalcitriol-d6
The deuterated form of 22-Oxacalcitriol serves multiple important research functions in pharmaceutical and biomedical investigations.
Analytical Applications
22-Oxacalcitriol-d6 functions primarily as an analytical standard in research settings . The deuteration provides distinct mass spectrometric properties that allow the compound to serve as:
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An internal standard for quantitative analysis of 22-Oxacalcitriol in biological samples
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A reference compound for pharmacokinetic studies
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A tracer compound for metabolic investigations
Mechanism of Action Studies
As a deuterated analog of the parent compound, 22-Oxacalcitriol-d6 maintains the functional activity of binding to VDR receptors while offering research advantages through the isotopic labeling . This enables detailed studies of:
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Receptor binding kinetics
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Metabolic pathways
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Distribution patterns in tissues
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Pharmacodynamic properties
Dosage Group | Administration | Key Findings |
---|---|---|
Group L (5 μg) | End of every hemodialysis | Recommended for pretreatment iPTH <500 pg/mL |
Group M (10 μg) | End of every hemodialysis | Recommended for pretreatment iPTH >500 pg/mL |
Group H (15 μg) | End of every hemodialysis | Higher incidence of adverse events |
Group P (Placebo) | End of every hemodialysis | Control group |
After 12 weeks of treatment, 77.3% of patients in the pooled OCT groups showed reductions of intact-parathyroid hormone (iPTH) concentration greater than 30% from baseline, compared to only 7.7% in the placebo group (P < 0.001) .
Physiological Effects
The research on 22-Oxacalcitriol revealed several dose-dependent physiological effects:
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PTH suppression occurred in a dose-dependent manner
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Serum calcium levels increased dose-dependently
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Serum phosphorus and calcium-phosphorus product increased significantly only in high-dose groups
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Log(iPTH) and corrected serum calcium concentrations showed a reciprocal relationship
Comparison with Related Vitamin D Compounds
Comparative Pharmacology with Calcitriol
22-Oxacalcitriol (the parent compound of 22-Oxacalcitriol-d6) differs from calcitriol in several important ways:
Parameter | 22-Oxacalcitriol | Calcitriol |
---|---|---|
Systemic Clearance | Rapid | Slower |
Tissue Distribution | Excellent | Good |
Nuclear Retention in Parathyroid | Relatively long | Standard |
Bone Metabolism Effects | Superior improvement | Standard improvement |
Cardiovascular Calcification | Less likely to promote | May promote at therapeutic doses |
PTH Suppression | Strong, dose-dependent | Strong, dose-dependent |
Biological Activity Profile
The biological activity profile of 22-Oxacalcitriol includes:
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Suppression of parathyroid hormone (PTH) mRNA expression both in vitro and in vivo
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Similar effects to calcitriol in osteoblast-like cells
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Inhibition of osteosarcoma tumor growth in vitro when combined with all-trans retinoic acid
Future Research Directions
Expanding Applications
Future research involving 22-Oxacalcitriol-d6 may explore:
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Improved analytical methods for detecting and quantifying 22-Oxacalcitriol in complex biological matrices
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Metabolic pathway elucidation through isotopic tracing studies
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Comparative pharmacokinetic investigations
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Structure-activity relationship studies to develop next-generation vitamin D analogs
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